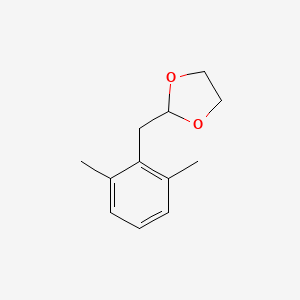

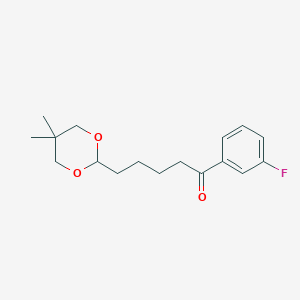

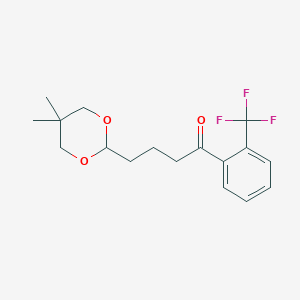

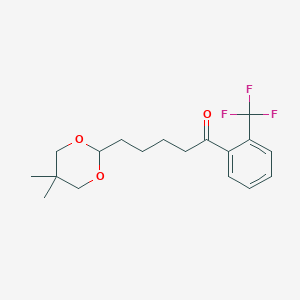

![molecular formula C15H20O3S B1326225 Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate CAS No. 951889-02-4](/img/structure/B1326225.png)

Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

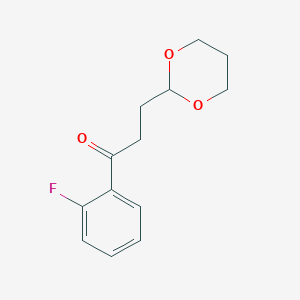

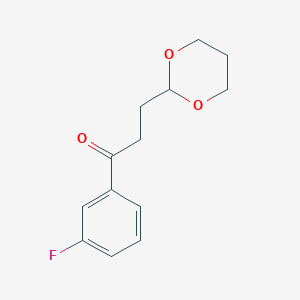

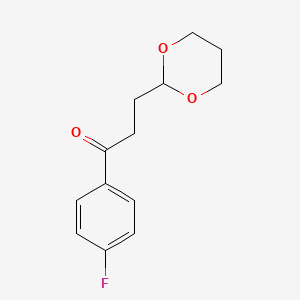

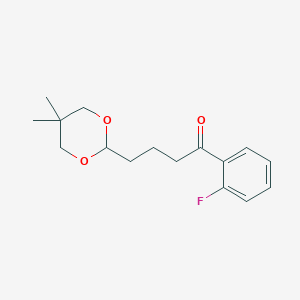

Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate, commonly referred to as ETPEO, is a chemical compound1. It has a molecular formula of C15H20O3S and a molecular weight of 280.4 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate. However, sulfur-containing azoles, which are similar compounds, have been synthesized via various methods, including reactions with different nucleophiles and electrophiles2.Molecular Structure Analysis

The molecular structure of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is defined by its molecular formula, C15H20O3S1. However, detailed structural analysis such as bond lengths, angles, and conformational properties are not available in the retrieved data.

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate are not available in the retrieved data. However, related sulfur-containing compounds have been studied for their reactivity and potential in various chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 280.4 g/mol1.科学研究应用

Photolytic Pathways and Product Formation : Research on ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has shown that it undergoes photolysis at 300 nm in various solvents, suggesting competing photolytic pathways. One pathway involves reversible photoisomerisation to a ketene, while the other leads to the loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). This information can be valuable for understanding the photostability and potential photochemical applications of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate.

Synthesis and Solvent Effects : The synthesis of novel compounds with oxadiazole rings and the investigation of solvent effects on their infrared spectra have been reported (Kara et al., 2021). This research provides insights into how different solvents can influence the vibrational frequencies of compounds, which could be relevant for the synthesis and analysis of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate.

Reactivity with Hydrazines : Studies on ethyl 3-ethoxymethylene-2,4-dioxovalerate's reactions with hydrazines have shown specific product formations, highlighting the compound's reactivity and potential for synthesizing pyrazole derivatives (Kurihara et al., 1980). This could suggest possible reactivity patterns for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate with similar reagents.

Antimitotic and Antiviral Activities : Research on derivatives of similar compounds has shown antimitotic and antiviral activities, indicating the potential for pharmacological applications (Temple et al., 1992). This suggests that Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate could also be explored for such activities, although direct studies would be necessary.

Synthesis and Evaluation of Anti-Inflammatory Properties : Compounds with structural similarities have been synthesized and evaluated for their anti-inflammatory properties, indicating the potential for medicinal chemistry applications (Bhandari et al., 2010). This highlights the possibility of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate being used in the development of new anti-inflammatory agents.

安全和危害

Specific safety and hazard information for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is not available in the retrieved data.

未来方向

The future directions of research and applications for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate are not specified in the retrieved data. However, given its molecular structure, it may be of interest in various fields of chemistry and could potentially be explored for its reactivity, synthesis pathways, and potential applications.

Please note that this information is based on the available data and there may be additional information not covered in this analysis. For more detailed and specific information, further research and consultation with experts in the field is recommended.

属性

IUPAC Name |

ethyl 5-(4-ethylsulfanylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3S/c1-3-18-15(17)7-5-6-14(16)12-8-10-13(11-9-12)19-4-2/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAIBKTVDNPABK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。